molecular formula C9H8F3NO2 B13064502 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B13064502
M. Wt: 219.16 g/mol
InChI Key: KUOJSJLDWJSHRE-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce derivatives with modified trifluoromethyl groups.

Scientific Research Applications

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-[4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenoxy]propanoic acid
  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1

Comparison: Compared to similar compounds, 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-4-13-3-2-7(6)9(10,11)12/h2-5H,1H3,(H,14,15)

InChI Key

KUOJSJLDWJSHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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